molecular formula C11H10O3 B3381896 6-methyl-2H-chromene-3-carboxylic acid CAS No. 28339-81-3

6-methyl-2H-chromene-3-carboxylic acid

Cat. No. B3381896
CAS RN: 28339-81-3
M. Wt: 190.19 g/mol
InChI Key: IOBSSLHZLHJYAQ-UHFFFAOYSA-N
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Description

6-methyl-2H-chromene-3-carboxylic acid is a chemical compound with the molecular formula C11H10O3 . It is a solid substance at room temperature .


Molecular Structure Analysis

The molecular structure of 6-methyl-2H-chromene-3-carboxylic acid consists of 11 carbon atoms, 10 hydrogen atoms, and 3 oxygen atoms . The InChI code for this compound is 1S/C11H10O3/c1-7-2-3-10-8(4-7)5-9(6-14-10)11(12)13/h2-5H,6H2,1H3,(H,12,13) .


Physical And Chemical Properties Analysis

The boiling point of 6-methyl-2H-chromene-3-carboxylic acid is predicted to be 338.3±41.0 °C . The density is predicted to be 1.292±0.06 g/cm3 . The pKa value is predicted to be 3.86±0.20 .

Scientific Research Applications

Synthesis and Structural Studies

  • Synthesis of Antitumor Antibiotics:

    • 6-Methyl-2H-chromene-3-carboxylic acid derivatives, such as 6-tert-butyl-4-phenyl-4H-chromene-2-carboxylic acid, are used in the synthesis of antitumor antibiotics, particularly in studies of tetrahydroisoquinoline natural products. These derivatives play a key role in understanding the structure-activity relationships of these antibiotics (Li et al., 2013).
  • Crystallographic Analysis:

    • Chromene derivatives, including those structurally related to 6-methyl-2H-chromene-3-carboxylic acid, have been the subject of crystallographic analysis, helping to understand their molecular structure and stability in the solid state. These analyses provide insights into the interactions, such as hydrogen bonding and aromatic stacking, that stabilize these compounds (Barili et al., 2001).
  • Conformational Studies:

    • Research into the conformational properties of chromane derivatives, closely related to 6-methyl-2H-chromene-3-carboxylic acid, has been conducted. These studies involve spectroscopy and mass spectrometry, offering valuable information about the molecular geometry and behavior of these compounds in different states (Ciolkowski et al., 2009).

Synthetic Applications

  • Synthesis of Coumarins:

    • The synthesis of various coumarins using chromene derivatives, which include those structurally similar to 6-methyl-2H-chromene-3-carboxylic acid, has been explored. This involves Knoevenagel condensation processes and recyclization, contributing to the development of new compounds with potential applications in medicinal chemistry (Chizhov et al., 2008).
  • Advanced Organic Synthesis Techniques:

    • Techniques such as solvent-controlled and rhodium(III)-catalyzed C-H activation have been employed to synthesize 2H-chromene-3-carboxylic acids. These methods represent innovative approaches in the field of organic synthesis, enabling the creation of novel compounds (Zhou et al., 2018).
  • Fluorescence Properties:

    • Some 2H-chromene-3-carboxylic acid derivatives demonstrate unique fluorescence properties, making them useful in biological imaging and as probes in various research applications. Their synthesis and photophysical properties have been a focus of research, contributing to the development of new diagnostic tools (Fu et al., 2015).

Safety And Hazards

The safety information for 6-methyl-2H-chromene-3-carboxylic acid indicates that it may be harmful if swallowed and may cause eye irritation . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapours/spray, washing hands thoroughly after handling, and using only outdoors or in a well-ventilated area .

properties

IUPAC Name

6-methyl-2H-chromene-3-carboxylic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H10O3/c1-7-2-3-10-8(4-7)5-9(6-14-10)11(12)13/h2-5H,6H2,1H3,(H,12,13)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IOBSSLHZLHJYAQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC2=C(C=C1)OCC(=C2)C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H10O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

190.19 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

6-methyl-2H-chromene-3-carboxylic acid

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
1
Citations
S Ou, M Jiang, JT Liu - Tetrahedron, 2013 - Elsevier
A series of 2,2-difluoro-2H-chromenes were synthesized from the tandem reactions of ethyl 3-bromo-3,3-difluoropropionate with salicylaldehyde derivatives in good yields under basic …
Number of citations: 11 www.sciencedirect.com

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